Enantiomer-Specific Functional Divergence: GAT229 Lacks Intrinsic Agonist Activity Unlike GAT228
GAT229 exhibits no detectable intrinsic agonist activity at CB1 receptors, whereas its R-(+)-enantiomer GAT228 functions as an unbiased allosteric agonist that directly activates the receptor in the absence of orthosteric ligands [1]. In radioligand binding assays, both compounds enhanced orthosteric ligand binding, but GAT229 demonstrated higher potency and efficacy as a PAM without the confounding agonist effects observed with GAT228 [2]. This enantiomer-specific functional divergence was consistently observed across multiple biological systems including HEK293 cells, STHdh cells, and murine autaptic hippocampal neurons [3].
| Evidence Dimension | Intrinsic agonist activity at CB1 receptor |
|---|---|
| Target Compound Data | No intrinsic activity (pure PAM behavior) |
| Comparator Or Baseline | GAT228 (R-(+)-enantiomer): Direct receptor activation (allosteric agonist); GAT211 (racemic): Mixed PAM/agonist activity |
| Quantified Difference | Qualitative functional dichotomy: GAT229 exhibits zero intrinsic activation vs. GAT228 measurable agonist activity |
| Conditions | HEK293 cells expressing hCB1; STHdh cells; murine autaptic hippocampal neurons |
Why This Matters
Researchers requiring exclusive PAM activity without confounding direct receptor activation must specifically select the S-(-)-enantiomer GAT229, as the racemic mixture or R-(+)-enantiomer will introduce unwanted agonist effects that confound interpretation of mechanism-specific outcomes.
- [1] Laprairie RB, et al. Enantiomer-specific positive allosteric modulation of CB1 signaling in autaptic hippocampal neurons. Br J Pharmacol. 2017;174(22):4095-4110. View Source
- [2] Kulkarni PM, et al. Enantiospecific Allosteric Modulation of Cannabinoid 1 Receptor. ACS Chem Neurosci. 2017;8(8):1639-1651. View Source
- [3] Laprairie RB, et al. Positive allosteric modulation of the type 1 cannabinoid receptor reduces the signs and symptoms of Huntington's disease in the R6/2 mouse model. Neuropharmacology. 2019;151:1-12. View Source
